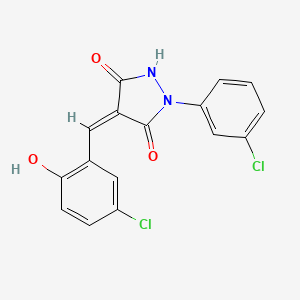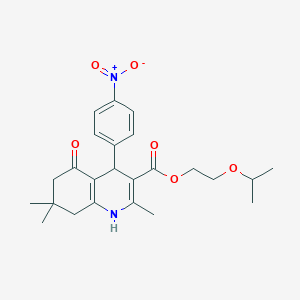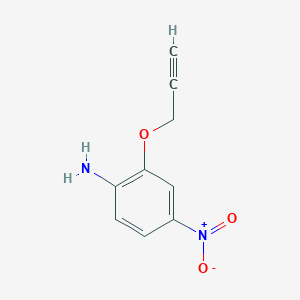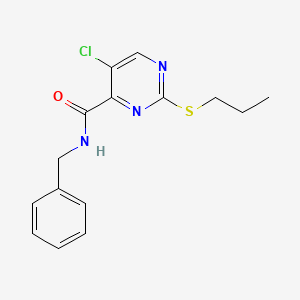
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is an organic compound that features a biphenyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate typically involves a multi-step process. One common method includes the esterification of 4-(4-ethoxyphenyl)-4-oxobutanoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The biphenyl and ethoxyphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The biphenyl and ethoxyphenyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: A non-steroidal anti-inflammatory agent with a similar biphenyl structure.
2-(4-Bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide: Another compound with a biphenyl group, used in medicinal chemistry.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is unique due to the presence of both biphenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-2-30-23-14-12-21(13-15-23)24(27)16-17-26(29)31-18-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-15H,2,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUVDMRVTLUTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
![(1S,5S,7S)-7-(3-fluorophenyl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5087747.png)
![N-[(2,4-dichlorophenyl)methyl]propanamide](/img/structure/B5087748.png)
![N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide](/img/structure/B5087752.png)


![(2E)-2-[(3-iodophenyl)methylidene]-5-methoxy-3,4-dihydronaphthalen-1-one](/img/structure/B5087773.png)

![2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]ACETAMIDE](/img/structure/B5087793.png)
![2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole;hydrobromide](/img/structure/B5087805.png)



